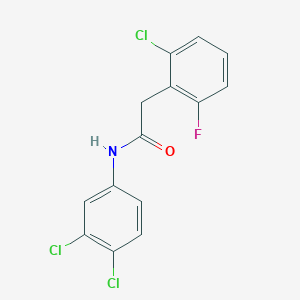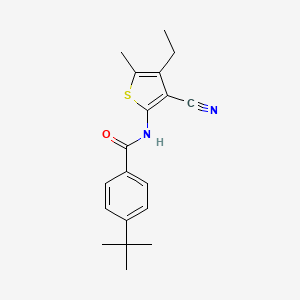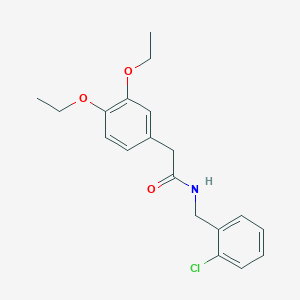![molecular formula C15H15N5 B5772231 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. PPAC is a pyrazole-based compound that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, 5-lipoxygenase, and p38 mitogen-activated protein kinase. These activities make 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising candidate for the treatment of various diseases, including cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme that plays a critical role in the production of leukotrienes, which are involved in inflammation and asthma. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of p38 mitogen-activated protein kinase, a signaling molecule that plays a critical role in inflammation and stress responses.
Biochemical and Physiological Effects
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been shown to inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a critical role in inflammation and immune responses. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile exhibits a wide range of pharmacological activities, making it a versatile compound for drug discovery and development. However, there are also some limitations to using 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments. It can be difficult to determine the optimal dosage and administration route, and there is limited information on its toxicity and safety.
Direcciones Futuras
There are several future directions for 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile research. One area of interest is the development of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile-based drugs for the treatment of cancer, inflammation, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile and its potential interactions with other drugs. Finally, there is a need for more studies to determine the safety and toxicity of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in humans, which will be critical for its development as a therapeutic agent.
Conclusion
In conclusion, 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is a promising compound for drug discovery and development. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile and its potential applications in medicine.
Métodos De Síntesis
1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenyl-3-(1-pyrrolidinyl)-1H-pyrazole-4-carbonitrile with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using sodium borohydride. The resulting 1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile compound can be purified using standard chromatographic techniques.
Propiedades
IUPAC Name |
1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-10-13-11-18-20(14-6-2-1-3-7-14)15(13)17-12-19-8-4-5-9-19/h1-3,6-7,11-12H,4-5,8-9H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXONWNXOFCMA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)


![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)



![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)
